molecular formula C10H16N2O4S B11753835 5-[(3aR,4R,6aS)-2,5-dioxo-hexahydro-1H-5

5-[(3aR,4R,6aS)-2,5-dioxo-hexahydro-1H-5

Cat. No.: B11753835
M. Wt: 260.31 g/mol
InChI Key: KCSKCIQYNAOBNQ-SUNFIEJBSA-N
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Description

The compound 5-[(3aR,4R,6aS)-2,5-dioxo-hexahydro-1H-5] is a complex organic molecule that belongs to the class of biotin and derivatives This compound contains a ureido (tetrahydroimidizalone) ring fused with a tetrahydrothiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3aR,4R,6aS)-2,5-dioxo-hexahydro-1H-5] involves several steps. One common method includes the reaction of a precursor molecule with specific reagents under controlled conditions. For instance, the synthesis may start with the reaction of a thieno[3,4-d]imidazole derivative with pentanoic acid under specific temperature and pressure conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors where the precursor molecules are subjected to high temperatures and pressures. The process is optimized to ensure high yield and purity of the final product. Advanced techniques such as chromatography and crystallization are often employed to purify the compound .

Chemical Reactions Analysis

Types of Reactions

5-[(3aR,4R,6aS)-2,5-dioxo-hexahydro-1H-5] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

5-[(3aR,4R,6aS)-2,5-dioxo-hexahydro-1H-5] has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialized chemicals and materials

Mechanism of Action

The mechanism of action of 5-[(3aR,4R,6aS)-2,5-dioxo-hexahydro-1H-5] involves its interaction with specific molecular targets. It is known to bind to proteins and enzymes, influencing their activity and function. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structure and the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound] apart is its specific stereochemistry and the presence of unique functional groups that confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications .

Properties

Molecular Formula

C10H16N2O4S

Molecular Weight

260.31 g/mol

IUPAC Name

5-[(3aR,4R,6aS)-2,5-dioxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid

InChI

InChI=1S/C10H16N2O4S/c13-8(14)4-2-1-3-7-9-6(5-17(7)16)11-10(15)12-9/h6-7,9H,1-5H2,(H,13,14)(H2,11,12,15)/t6-,7-,9-,17?/m1/s1

InChI Key

KCSKCIQYNAOBNQ-SUNFIEJBSA-N

Isomeric SMILES

C1[C@@H]2[C@H]([C@H](S1=O)CCCCC(=O)O)NC(=O)N2

Canonical SMILES

C1C2C(C(S1=O)CCCCC(=O)O)NC(=O)N2

Origin of Product

United States

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